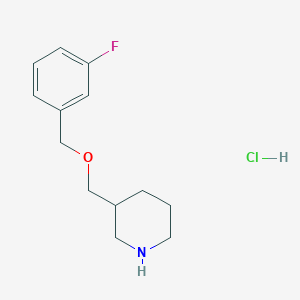

3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride: is a chemical compound that features a piperidine ring substituted with a 3-fluoro-benzyloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 3-fluoro-benzyloxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the benzylic position to a methylene group, potentially altering the compound’s biological activity.

Substitution: The piperidine ring can undergo various substitution reactions, including halogenation and alkylation, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products:

Oxidation: Formation of 3-(3-fluoro-benzyloxy)-piperidine-4-carboxylic acid.

Reduction: Formation of 3-(3-fluoro-benzyloxymethyl)-piperidine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Preparation

The compound is synthesized through a nucleophilic substitution reaction involving piperidine and 3-fluoro-benzyloxymethyl chloride. The typical reaction conditions include:

- Reactants : Piperidine and 3-fluoro-benzyloxymethyl chloride

- Solvents : Dichloromethane or tetrahydrofuran

- Base : Potassium carbonate or sodium hydroxide

This method allows for the formation of the hydrochloride salt, which enhances solubility and stability, making the compound more suitable for various applications.

Chemistry

- Intermediate in Synthesis : 3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various substituted piperidine derivatives, which are valuable in medicinal chemistry.

- Development of New Methodologies : The compound is employed in developing new synthetic methodologies, aiding researchers in exploring novel chemical reactions and pathways.

Biology

- Ligand in Receptor Binding Studies : Research has investigated its potential as a ligand for various receptors. The interaction with these biological targets can provide insights into receptor dynamics and drug design.

- Biological Target Interactions : Studies have focused on the compound's interactions with enzymes and other biological molecules, revealing its potential as a modulator of biochemical pathways.

Medicine

- Therapeutic Applications : The compound has been explored for its therapeutic potential, particularly in developing new pharmaceuticals targeting specific diseases. Its pharmacokinetic and pharmacodynamic properties are under investigation to assess efficacy and safety.

- Antiviral Activity : Case studies have shown that certain derivatives of piperidine, including this compound, exhibit antiviral activity against HIV-1 and other viruses. For instance, some derivatives achieved effective concentrations (EC50 values) as low as 0.126 nM against human cytomegalovirus.

Antiviral Screening

A study demonstrated that certain piperidine derivatives exhibited significant antiviral activity against HIV-1. Notably, some compounds showed EC50 values as low as 0.126 nM against human cytomegalovirus, indicating strong potential for further development in antiviral therapies.

Antibacterial Efficacy

Research into related piperidinothiosemicarbazones highlighted varying degrees of antibacterial activity against Gram-positive bacteria. Structural modifications were found to enhance potency, suggesting that similar approaches could be applied to this compound to improve its antibacterial properties.

Anticancer Mechanisms

Investigations into related compounds revealed their ability to induce apoptosis in cancer cell lines by activating specific signaling pathways. This suggests a potential therapeutic role for piperidine derivatives in oncology, including this compound.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-(3-Fluorobenzyloxy)-piperidine: Similar structure but lacks the hydrochloride salt form.

2-(3-Fluoro-benzyloxymethyl)-pyrrolidine hydrochloride: Similar functional groups but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness:

- The presence of the 3-fluoro-benzyloxymethyl group imparts unique chemical and biological properties.

- The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for certain applications.

Biological Activity

3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological evaluations, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of piperidine with 3-fluoro-benzyloxymethyl chloride under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like potassium carbonate or sodium hydroxide facilitating the nucleophilic substitution reaction.

Synthetic Route Overview:

- Reactants: Piperidine, 3-fluoro-benzyloxymethyl chloride

- Conditions: Basic medium (e.g., potassium carbonate), organic solvent (e.g., dichloromethane)

- Products: this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. It may function as an agonist or antagonist, modulating various biochemical pathways depending on the biological context. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards certain molecular targets.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Antiviral Activity: Preliminary studies suggest potential antiviral properties, particularly against viruses such as HIV and HSV-1. For instance, derivatives of similar piperidine compounds have shown moderate protection against CVB-2 and HSV-1 .

- Antibacterial Activity: Some derivatives have displayed antibacterial properties against various strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 0.625 mg/mL to 1.25 mg/mL .

- Anticancer Activity: The compound's structural analogs have been evaluated for anticancer effects, showing promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Research Findings

A summary of significant research findings related to the biological activity of similar compounds is presented in the table below:

Case Studies

- Antiviral Screening: A study involving a series of piperidine derivatives demonstrated that certain compounds exhibited antiviral activity against HIV-1, with some achieving EC50 values as low as 0.126 nM against human cytomegalovirus .

- Antibacterial Efficacy: Research on piperidinothiosemicarbazones indicated varying degrees of antibacterial activity against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing potency .

- Anticancer Mechanisms: Investigations into related compounds revealed that they induced apoptosis in cancer cell lines by activating specific signaling pathways, suggesting a potential therapeutic role for piperidine derivatives in oncology .

Properties

IUPAC Name |

3-[(3-fluorophenyl)methoxymethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c14-13-5-1-3-11(7-13)9-16-10-12-4-2-6-15-8-12;/h1,3,5,7,12,15H,2,4,6,8-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKDAVZVADWHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COCC2=CC(=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.